molecular formula C9H10FNO2 B14795051 3-Amino-5-fluoro-2,6-dimethylbenzoic acid

3-Amino-5-fluoro-2,6-dimethylbenzoic acid

Cat. No.: B14795051
M. Wt: 183.18 g/mol
InChI Key: JCOLZBZWNHLBNZ-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-2,6-dimethylbenzoic acid is an organic compound that belongs to the class of fluorinated aromatic acids. This compound is characterized by the presence of an amino group, a fluorine atom, and two methyl groups attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluoro-2,6-dimethylbenzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 2,6-dimethylbenzoic acid, followed by reduction to introduce the amino group. The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions typically involve the use of solvents like acetonitrile or dichloromethane and may require the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes, followed by fluorination. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoro-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-5-fluoro-2,6-dimethylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoro-2,6-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity. The amino group can participate in hydrogen bonding and other interactions, further influencing the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methylbenzoic acid
  • 3-Fluoro-2,6-dimethylbenzoic acid
  • 5-Fluoro-3-hydroxy-2-methylbenzoic acid

Uniqueness

3-Amino-5-fluoro-2,6-dimethylbenzoic acid is unique due to the presence of both an amino group and a fluorine atom on the same aromatic ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

3-amino-5-fluoro-2,6-dimethylbenzoic acid

InChI

InChI=1S/C9H10FNO2/c1-4-6(10)3-7(11)5(2)8(4)9(12)13/h3H,11H2,1-2H3,(H,12,13)

InChI Key

JCOLZBZWNHLBNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1N)F)C)C(=O)O

Origin of Product

United States

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